BENGHE Foundational & Exploratory

Check Availability & Pricing

Early Preclinical and Clinical Insights into
Cilofungin (LY121019): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY 121019

Cat. No.: B1669029

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofungin (LY121019) was a pioneering antifungal agent, representing one of the first
echinocandins to undergo clinical investigation. Its unique mechanism of action, targeting the
fungal cell wall, positioned it as a promising candidate for the treatment of candidiasis. This
technical guide provides a comprehensive overview of the early preclinical and limited clinical
data available for cilofungin, with a focus on its mechanism of action, in vitro activity, and
pharmacokinetic profile in animal models. It is important to note that detailed quantitative data
from human clinical trials are scarce in publicly available literature, largely due to the
discontinuation of its development in Phase 1l trials because of toxicity associated with its co-
solvent.

Mechanism of Action

Cilofungin exerts its antifungal effect by non-competitively inhibiting the (1 - 3)-B-D-glucan
synthase enzyme.[1][2][3] This enzyme is crucial for the synthesis of 3-glucan, an essential
polysaccharide component of the fungal cell wall that is absent in mammalian cells. The
inhibition of B-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic
instability and ultimately cell death.
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Mechanism of action of cilofungin.

In Vitro Activity of Cilofungin (LY121019)

Cilofungin demonstrated potent in vitro activity against various Candida species, most notably
Candida albicans and Candida tropicalis.[4][5] Its efficacy was generally lower against Candida
glabrata and it showed little to no activity against Candida parapsilosis and Cryptococcus
neoformans.[4][6] The minimal inhibitory concentrations (MICs) were found to be influenced by

the testing medium and inoculum size.[4]
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Organism MIC90 (pg/mL) MFC90 (ug/mL) Reference
Candida albicans <0.31-3.2 <0.31 [4151[7]
Candida tropicalis <0.31 <0.31 [4][5]
Torulopsis glabrata

_ <20 <20 [4]1(5]
(Candida glabrata)
Candida parapsilosis Inactive Inactive [4]
Cryptococcus ) .

Inactive Inactive [6]

neoformans

MIC90: Minimum
inhibitory
concentration for 90%
of isolates. MFC90:
Minimum fungicidal
concentration for 90%

of isolates.

Preclinical Pharmacokinetics in Rabbits

Pharmacokinetic studies in rabbits revealed that cilofungin exhibits nonlinear, saturable
elimination.[8][9][10] This means that at higher doses, the clearance mechanisms become
saturated, leading to a disproportionate increase in plasma concentrations and a longer half-
life.

Single Intravenous Dose (50 mg/kg)
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Parameter Value Reference
Cmax 297 £ 39 pg/mL [8]
AUC 30.1 £ 6.7 pg-h/mL [8]
Clearance 30 £ 10 mL/min/kg [8]
Volume of Distribution 0.85 £ 0.23 L/kg [8]
Half-life (distribution phase) 3.7+ 0.2 min [8]
Half-life (elimination phase) 12.9 £ 0.7 min [8]

Continuous Intravenous Infusion

Continuous infusion resulted in significantly higher sustained plasma concentrations than
predicted by single-dose kinetics, further supporting the observation of nonlinear
pharmacokinetics.[8][9][10]

. Sustained Plasma
Infusion Rate . Reference
Concentration

10 mg/kg/h 290 £ 56 pg/mL [8]

Experimental Protocols
In Vitro Susceptibility Testing

o Method: A macrotitre broth dilution method was commonly employed.[7]

o Medium: Antibiotic Medium No. 3 was used as a standard medium.[4] Other media such as
Sabouraud dextrose broth and synthetic amino acid medium for fungi (SAAM-F) were also
utilized.[4][7]

e Inoculum: An inoculum of 108 yeast cells/mL was used.[7] It was noted that the activity of
cilofungin decreased with inocula greater than 10> CFU/mL.[4]

 Incubation: The temperature and duration of incubation did not significantly affect cilofungin's

activity.[4]
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» Endpoint Determination: The MIC was defined as the lowest concentration of the drug that
prevented visible growth. The MFC was determined by subculturing from tubes with no
visible growth onto drug-free agar.

Animal Pharmacokinetic Studies

e Animal Model: New Zealand White rabbits were used.[8][9][10]
e Drug Administration:
o Single Dose: A single intravenous dose of 50 mg/kg was administered.[8]

o Continuous Infusion: Cilofungin was administered via continuous intravenous infusion at
rates of 5 mg/kg/h and 10 mg/kg/h over several days.[8]

o Sample Collection: Blood samples were collected at various time points to determine plasma
drug concentrations.

¢ Analytical Method: A high-performance liquid chromatography (HPLC) assay was used to
quantify cilofungin concentrations in plasma.

Discontinuation of Clinical Development

Cilofungin's clinical development was halted during Phase Il trials. The primary reason for its
withdrawal was not due to a lack of antifungal efficacy but rather to the toxicity of its
intravenous formulation's co-solvent, a polyoxyethylene castor oil derivative. This vehicle was
associated with significant adverse effects, including infusion-related toxicity.

Conclusion

Cilofungin (LY121019) was a promising early echinocandin that demonstrated potent in vitro
activity against key Candida species and exhibited interesting nonlinear pharmacokinetics in
animal models. Its development was unfortunately curtailed by formulation-related toxicity,
preventing the collection of extensive human clinical data. The preclinical data, however, laid
important groundwork for the subsequent successful development of other echinocandins,
which have become a cornerstone of modern antifungal therapy. This technical guide
summarizes the foundational scientific knowledge of cilofungin, offering valuable insights for
researchers in the field of antifungal drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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